molecular formula C19H18ClN3O3 B271206 N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B271206
M. Wt: 371.8 g/mol
InChI Key: KYNQBFFQEMULDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide, also known as ACPCA, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. The inhibition of FAAH by ACPCA leads to an increase in the levels of endocannabinoids, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects.

Mechanism of Action

N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide acts as a potent and selective inhibitor of FAAH, which is responsible for the degradation of endocannabinoids in the body. By inhibiting FAAH, N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide increases the levels of endocannabinoids, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects. N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to inhibit the activity of other enzymes, including monoacylglycerol lipase (MAGL) and alpha/beta-hydrolase domain-containing protein 6 (ABHD6), which are involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of endocannabinoids, including anandamide and 2-arachidonoylglycerol (2-AG), in the brain and peripheral tissues. N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to increase the levels of other lipid mediators, including prostaglandins and leukotrienes, which are involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of FAAH, which allows for the specific modulation of endocannabinoid signaling pathways. N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide is its potential off-target effects, including inhibition of other enzymes involved in lipid metabolism.

Future Directions

There are several potential future directions for research on N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of FAAH, which may have improved therapeutic potential. Another area of interest is the investigation of the effects of N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide on other physiological systems, including the immune system and the cardiovascular system. Finally, the potential use of N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide in combination with other drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids, should be investigated.

Synthesis Methods

N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-acetamidophenylboronic acid with 4-chlorobenzaldehyde, followed by cyclization with pyrrolidine-3-carboxylic acid. Another method involves the condensation of 4-acetamidophenylamine with 4-chlorobenzoyl chloride, followed by cyclization with pyrrolidine-3-carboxylic acid. Both methods have been shown to yield N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide with high purity and yield.

Scientific Research Applications

N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of conditions, including pain, inflammation, anxiety, and depression. It has been shown to have analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation.

properties

Product Name

N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18ClN3O3/c1-12(24)21-15-4-6-16(7-5-15)22-19(26)13-10-18(25)23(11-13)17-8-2-14(20)3-9-17/h2-9,13H,10-11H2,1H3,(H,21,24)(H,22,26)

InChI Key

KYNQBFFQEMULDY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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